6-Heptyldecahydronaphthalene-2-carboxylic acid
Overview
Description
6-Heptyldecahydronaphthalene-2-carboxylic acid is an organic compound with the molecular formula C18H32O2 and a molecular weight of 280.45 g/mol This compound is characterized by its decahydronaphthalene core, which is substituted with a heptyl group at the 6-position and a carboxylic acid group at the 2-position
Preparation Methods
The synthesis of 6-Heptyldecahydronaphthalene-2-carboxylic acid typically involves the hydrogenation of naphthalene derivatives followed by functional group modifications. One common synthetic route includes the following steps:
Hydrogenation: Naphthalene is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to form decahydronaphthalene.
Alkylation: The decahydronaphthalene is then alkylated with heptyl bromide in the presence of a strong base like sodium hydride (NaH) to introduce the heptyl group at the 6-position.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.
Chemical Reactions Analysis
6-Heptyldecahydronaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Major products formed from these reactions include heptyldecahydronaphthalene derivatives with different functional groups, such as alcohols, esters, and amides.
Scientific Research Applications
6-Heptyldecahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug development.
Industry: It is used in the production of specialty chemicals, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 6-Heptyldecahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. The heptyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with lipid membranes and proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .
Comparison with Similar Compounds
6-Heptyldecahydronaphthalene-2-carboxylic acid can be compared with other similar compounds, such as:
6-Benzoyloxynaphthalene-2-carboxylic acid: This compound has a benzoyloxy group instead of a heptyl group, leading to different chemical properties and applications.
6-Methylquinoline-2-carboxylic acid: The presence of a quinoline ring instead of a decahydronaphthalene core results in distinct biological activities.
6-Decoxynaphthalene-2-carboxylic acid: The decoxy group provides different hydrophobic interactions compared to the heptyl group.
Properties
IUPAC Name |
6-heptyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-14-8-9-16-13-17(18(19)20)11-10-15(16)12-14/h14-17H,2-13H2,1H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNZXOWSAIKLDFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCC2CC(CCC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60608102 | |
Record name | 6-Heptyldecahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82743-34-8 | |
Record name | 6-Heptyldecahydronaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60608102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.